An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-aminoindane-4-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-aminoindane-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern drug discovery and development, a comprehensive understanding of the physicochemical properties of novel chemical entities is paramount. These properties govern a molecule's behavior from synthesis and formulation to its pharmacokinetic and pharmacodynamic profile. This guide provides a detailed technical overview of Methyl 5-aminoindane-4-carboxylate, a substituted indane derivative with potential applications in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document leverages predictive modeling and established principles of physical organic chemistry to offer a robust profile. The methodologies and predicted data herein serve as a foundational resource for researchers embarking on studies involving this molecule.
Molecular Identity and Structure
Methyl 5-aminoindane-4-carboxylate is a bicyclic aromatic compound featuring an indane scaffold, an amino group, and a methyl carboxylate substituent on the benzene ring.
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IUPAC Name: Methyl 5-amino-2,3-dihydro-1H-indene-4-carboxylate
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CAS Number: 944317-29-7
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Molecular Formula: C₁₁H₁₃NO₂
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Molecular Weight: 191.23 g/mol
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Canonical SMILES: COC(=O)C1=C(C=CC2=C1CCC2)N
The structural arrangement of the amino and ester groups on the aromatic ring, ortho to each other, is a key determinant of the molecule's electronic and steric properties, influencing its reactivity and intermolecular interactions.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of Methyl 5-aminoindane-4-carboxylate. These values were generated using validated computational models and provide a strong basis for experimental design.
| Property | Predicted Value | Method/Tool | Significance in Drug Development |
| Melting Point (°C) | Not available (prediction unreliable) | N/A | Influences formulation, solubility, and purification strategies. |
| Boiling Point (°C) | Not available (prediction unreliable) | N/A | Relevant for purification by distillation, though less so for solid compounds. |
| pKa (acidic) | ~16-18 (Ester C-H) | General knowledge | Indicates the acidity of the α-protons to the carbonyl, relevant in certain reactions. |
| pKa (basic) | ~4-5 (Aromatic Amine) | Rowan's pKa Calculator[1][2], MolGpKa[3][4] | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |
| LogP | ~2.0 - 2.5 | Molinspiration[5], Osiris Property Explorer[6], Virtual logP On-line[7] | A measure of lipophilicity, crucial for predicting membrane permeability and oral bioavailability. |
| Aqueous Solubility | Low to moderate | Inferred from LogP and pKa | Affects dissolution rate and bioavailability. The amine group's protonation at acidic pH will increase solubility. |
Causality Behind Predicted Values:
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pKa: The predicted basic pKa of the aromatic amine is lower than that of a typical aliphatic amine due to the delocalization of the nitrogen lone pair into the aromatic ring, which reduces its basicity. The ester group is a very weak acid.
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LogP: The predicted LogP value reflects a balance between the lipophilic indane core and the hydrophilic amino and ester functional groups. This value suggests moderate lipophilicity, which is often desirable for drug candidates.
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Solubility: The low to moderate predicted aqueous solubility is a consequence of the relatively high LogP. However, the basicity of the amino group implies that solubility will be significantly enhanced in acidic environments due to the formation of a more soluble ammonium salt.
Spectral Characteristics (Predicted)
Predicting the spectral characteristics of a molecule is essential for its identification and structural elucidation.
¹H and ¹³C NMR Spectroscopy
Predicted NMR spectra provide a roadmap for the experimental characterization of Methyl 5-aminoindane-4-carboxylate. The following are predicted chemical shifts based on its structure, calculated using online prediction tools.[8][9][10][11][12]
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | d | 1H | Aromatic CH |
| ~6.6-6.8 | d | 1H | Aromatic CH |
| ~4.0 (broad) | s | 2H | -NH₂ |
| ~3.8 | s | 3H | -OCH₃ |
| ~2.8-3.0 | t | 2H | Benzylic CH₂ |
| ~2.5-2.7 | t | 2H | Benzylic CH₂ |
| ~2.0-2.2 | p | 2H | Aliphatic CH₂ |
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):
| Chemical Shift (ppm) | Assignment |
| ~168 | C=O (ester) |
| ~145 | Aromatic C-N |
| ~140 | Aromatic C |
| ~130 | Aromatic C |
| ~125 | Aromatic CH |
| ~115 | Aromatic CH |
| ~110 | Aromatic C-C=O |
| ~52 | -OCH₃ |
| ~32 | Benzylic CH₂ |
| ~30 | Benzylic CH₂ |
| ~25 | Aliphatic CH₂ |
Diagram: NMR Prediction Workflow
Caption: Workflow for predicting NMR spectra of a novel compound.
Infrared (IR) Spectroscopy
The predicted IR spectrum of Methyl 5-aminoindane-4-carboxylate will exhibit characteristic absorption bands corresponding to its functional groups.[13][14][15][16][17]
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3400-3250 | N-H stretch (two bands) | Primary aromatic amine |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 3000-2850 | C-H stretch | Aliphatic C-H |
| 1725-1705 | C=O stretch | α,β-unsaturated ester |
| 1620-1580 | N-H bend | Primary amine |
| 1600-1475 | C=C stretch | Aromatic ring |
| 1335-1250 | C-N stretch | Aromatic amine |
| 1300-1000 | C-O stretch | Ester |
Mass Spectrometry (MS)
In electron ionization (EI) mass spectrometry, Methyl 5-aminoindane-4-carboxylate is expected to show a prominent molecular ion peak (M⁺) at m/z 191.[18][19][20][21] Key fragmentation patterns would likely involve:
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Loss of a methoxy radical (•OCH₃): leading to a fragment at m/z 160.
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Loss of the methyl ester group (•COOCH₃): resulting in a fragment at m/z 132.
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Cleavage of the indane ring: producing characteristic indane and benzene-related fragments.[22]
Diagram: Predicted Mass Spectrometry Fragmentation
Caption: Key predicted fragmentation pathways for Methyl 5-aminoindane-4-carboxylate.
Experimental Protocols for Physicochemical Characterization
The following are generalized, yet robust, protocols for the experimental determination of the key physicochemical properties of Methyl 5-aminoindane-4-carboxylate.
Melting Point Determination
A sharp melting point is a primary indicator of a compound's purity.[23][24][25][26]
Methodology:
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Sample Preparation: Ensure the sample is thoroughly dried and finely powdered.
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Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
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Measurement: Place the capillary in a calibrated melting point apparatus.
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Heating: Heat the sample rapidly to approximately 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
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Observation: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.
Diagram: Melting Point Determination Workflow
Caption: Standard workflow for determining the melting point of a solid compound.
Solubility Determination
Assessing solubility in various solvents is critical for formulation and analytical method development.
Methodology (Shake-Flask Method):
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Solvent Selection: Choose a range of relevant solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 M HCl, ethanol, DMSO).
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Sample Addition: Add an excess amount of Methyl 5-aminoindane-4-carboxylate to a known volume of each solvent in a sealed vial.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Centrifuge or filter the samples to separate the undissolved solid.
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Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV.
Synthesis and Stability Considerations
Conclusion
This technical guide provides a comprehensive overview of the predicted physicochemical properties of Methyl 5-aminoindane-4-carboxylate. While experimental validation is essential, the data and protocols presented here offer a solid foundation for researchers working with this compound. The predicted moderate lipophilicity and the presence of an ionizable amino group suggest that this molecule may possess favorable characteristics for further investigation in drug discovery programs.
References
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Melting point determination. University of Calgary. [Link]
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On-line Lipophilicity/Aqueous Solubility Calculation Software. Virtual Computational Chemistry Laboratory. [Link][34]
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Herzig, Y., et al. (2006). Hydroxy-1-aminoindans and derivatives: preparation, stability, and reactivity. PubMed. [Link][31]
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Herzig, Y., et al. (2006). Hydroxy-1-aminoindans and Derivatives: Preparation, Stability, and Reactivity. The Journal of Organic Chemistry. [Link][32]
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Acid Dissociation Constant Calculator | pKa Prediction Software. ACD/Labs. [Link][35]
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NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs. [Link][9]
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Song, F., et al. (2021). MolGpka: A Web Server for Small Molecule pKa Prediction Using a Graph-Convolutional Neural Network. Journal of Chemical Information and Modeling. [Link][4]
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Calculate Physicochemical Properties | PhysChem Suite. ACD/Labs. [Link][36]
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Mass Spectrometry Fragmentation Patterns. Scribd. [Link][19]
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GC-MS analysis of eight aminoindanes using three derivatization reagents. PubMed. [Link][38]
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Determination Of Melting Point Of An Organic Compound. BYJU'S. [Link][24]
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Characterization of the “Methylenedioxy-2-Aminoindans. ResearchGate. [Link][22]
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Determination of Melting Point. PennWest University. [Link][25]
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Is there any software (preferably free) to calculate the partition coefficient (LogP)?. Reddit. [Link][40]
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IR Absorption Frequencies. Northern Illinois University. [Link][16]
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Molecular Properties Prediction - Osiris Property Explorer. Organic Chemistry Portal. [Link][6]
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Indane-1,3-Dione: From Synthetic Strategies to Applications. PMC. [Link][27]
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Conformations of 2-Aminoindan in a Supersonic Jet: The Role of Intramolecular N−H···π Hydrogen Bonding. The Journal of Physical Chemistry A. [Link][44]
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GC-MS analysis of eight aminoindanes using three derivatization reagents. ResearchGate. [Link][45]
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